1-Isopropyl-1H-indole-5,6-diol is a chemical compound that belongs to the indole family, characterized by its unique structure and functional groups. The compound features an isopropyl group and two hydroxyl groups located at the 5 and 6 positions of the indole ring. This structure contributes to its potential biological activities and applications in various scientific fields.
The compound can be synthesized through several methods, primarily involving the modification of indole derivatives. It has been studied for its potential therapeutic effects and is used as a building block in organic synthesis.
1-Isopropyl-1H-indole-5,6-diol can be classified as:
The synthesis of 1-Isopropyl-1H-indole-5,6-diol typically involves a multi-step process that includes the introduction of the isopropoxy group and hydroxyl groups onto the indole scaffold.
The molecular formula for 1-Isopropyl-1H-indole-5,6-diol is C11H13NO3. The compound's structure includes:
Property | Value |
---|---|
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 1-propan-2-yloxyindole-5,6-diol |
InChI Key | ZILRDPNSMKVUQO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)ON1C=CC2=CC(=C(C=C21)O)O |
1-Isopropyl-1H-indole-5,6-diol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-Isopropyl-1H-indole-5,6-diol primarily involves its interaction with biological pathways. The compound may modulate enzyme activity or receptor interactions due to its structural characteristics.
The physical properties of 1-Isopropyl-1H-indole-5,6-diol include:
Key chemical properties include:
1-Isopropyl-1H-indole-5,6-diol has several scientific applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7